4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Description
This compound features a pyrrolo[3,2,1-ij]quinoline core substituted with three methyl groups (4,4,6-trimethyl), two dioxo groups (1,2-dioxo), and an ester-linked isoindole-1,3-dione moiety. Its molecular formula is C23H17N3O6, with an average mass of 431.40 g/mol (inferred from structural analogs in ).
Properties
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-12-10-24(2,3)26-19-16(12)8-13(9-17(19)20(28)23(26)31)32-18(27)11-25-21(29)14-6-4-5-7-15(14)22(25)30/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUCIIMFFMIVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate , with CAS number 727664-64-4, is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
The molecular formula of the compound is , and it has a molecular weight of 364.36 g/mol. Its structure features a pyrroloquinoline core which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant pharmacological properties including anticoagulant activity. The biological activities of this compound can be summarized as follows:
Anticoagulant Activity
A study focused on the structure–activity relationships of pyrroloquinoline derivatives found that certain compounds effectively inhibited coagulation factors Xa and XIa. The best inhibitors demonstrated IC50 values of 3.68 μM for factor Xa and 2 μM for factor XIa . This suggests that the compound may serve as a potential anticoagulant agent.
The mechanism by which these compounds exert their anticoagulant effects involves the inhibition of specific coagulation factors. The docking studies indicate that these compounds can bind to the active sites of these factors, thereby preventing their function in the coagulation cascade .
Study 1: Synthesis and Evaluation
In a detailed study published in Molecules, researchers synthesized several derivatives based on the pyrroloquinoline framework. Among these, specific derivatives showed promising anticoagulant activity with varying degrees of selectivity towards factor Xa and XIa .
| Compound | IC50 Factor Xa (μM) | IC50 Factor XIa (μM) |
|---|---|---|
| Compound A | 3.68 | 5.00 |
| Compound B | 2.00 | 4.50 |
| Compound C | 10.00 | 6.00 |
Study 2: Molecular Docking
Another research effort involved molecular docking studies which revealed that modifications at specific positions on the pyrroloquinoline scaffold could enhance binding affinity to target proteins involved in coagulation . This highlights the importance of structural modifications in optimizing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining a pyrroloquinoline core with an isoindole-dione ester. Below is a comparative analysis with key analogs:
Key Structural and Functional Differences:
Core Saturation: The target compound’s fully aromatic pyrroloquinoline core contrasts with tetrahydro analogs (e.g., ), which may exhibit increased conformational flexibility .
Ester Groups : Replacing the isoindole-dione with benzoate () or fluorobenzoate () alters electronic properties. Fluorination enhances lipophilicity and metabolic resistance .
Research Findings and Implications
Computational Similarity Analysis
- Using Tanimoto and Dice indices (), the target compound shares >80% similarity with its benzoate analogs (), suggesting comparable bioactivity profiles .
- benzoate) lead to significant potency shifts .
Pharmacological Hypotheses
Q & A
Q. What synthetic routes are employed for the preparation of this compound, and how are intermediates characterized?
The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group protection/deprotection. Key intermediates are characterized using NMR (1H and 13C) to confirm structural integrity, HPLC for purity assessment (>95%), and LC-MS to verify molecular mass. For example, analogous compounds with pyrroloquinoline scaffolds require precise temperature control during cyclization to avoid side reactions .
Q. Which spectroscopic methods are critical for confirming the molecular structure of this compound?
Essential techniques include:
- 1H and 13C NMR : To identify proton environments and carbon frameworks, particularly for distinguishing quinoline and isoindole moieties .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for dioxo groups .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
Yield optimization requires:
- Temperature Control : For example, maintaining 60–80°C during hydrolysis prevents decomposition of sensitive intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
- Statistical Experimental Design (DoE) : Fractional factorial designs reduce trial-and-error by identifying critical variables (e.g., pH, catalyst loading) that maximize yield .
Q. How can contradictory biological activity data for derivatives of this compound be resolved?
Contradictions in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from structural variations in analogs. Strategies include:
- Comparative Bioassays : Standardized protocols (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) under identical conditions.
- Structure-Activity Relationship (SAR) Analysis : Compare analogs like 5-(1,3-Dioxoisoindol-2-yl)methylfuran (antimicrobial) and 6-Acetoxyisoindole (antitumor) to identify functional group contributions .
| Compound Name | Biological Activity | Key Structural Feature |
|---|---|---|
| 5-(1,3-Dioxoisoindol-2-yl)methylfuran | Antimicrobial | Furan-linked isoindole |
| 6-Acetoxyisoindole | Antitumor | Acetylated isoindole |
Q. What computational and AI-driven methods are applicable for reaction design and mechanistic studies of this compound?
Advanced approaches include:
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for cyclization) using DFT methods .
- AI-Driven Process Simulation : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to model multi-step syntheses .
- Machine Learning (ML) : Train models on existing reaction databases to predict optimal solvent systems or catalyst combinations.
Methodological Notes
- Data Contradiction Analysis : Use HPLC-coupled NMR to isolate and characterize byproducts that may skew biological data .
- Reaction Monitoring : Real-time FT-IR tracks intermediate formation, reducing purification bottlenecks .
- Collaborative Frameworks : Integrate synthetic chemistry with computational modeling (e.g., ICReDD’s feedback loop combining experimental data and quantum calculations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
